molecular formula C22H29ClN6O3 B2875707 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851941-34-9

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2875707
M. Wt: 460.96
InChI Key: FROSGWYWCKPZKI-UHFFFAOYSA-N
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Description

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H29ClN6O3 and its molecular weight is 460.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures closely related to "8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" have been synthesized and studied for various biological activities. For instance, derivatives of 1,3-dimethyl-purine-2,6-dione have shown significant antiasthmatic activities due to their vasodilatory properties. These compounds have been synthesized through reactions involving theophylline and various chloroacetyl chlorides, showing potential as Phosphodiesterase 3 inhibitors, a current area of interest in the development of anti-asthmatic agents (Bhatia et al., 2016).

Antidepressant and Anxiolytic Properties

Another application area is in the treatment of mental health disorders. Certain derivatives of purine-2,6-dione have been found to possess potent serotonin receptor affinity, displaying anxiolytic and antidepressant properties. Specifically, 8-aminoalkyl derivatives with arylalkyl, allyl, or propynyl substituents in position 7 have shown promise in pharmacological evaluations, indicating the versatility of these compounds in designing new ligands for mental health applications (Chłoń-Rzepa et al., 2013).

Antimicrobial and Antituberculosis Activities

Research into purine linked piperazine derivatives has also unveiled their potential as inhibitors of Mycobacterium tuberculosis. These compounds, designed to disrupt the biosynthesis of peptidoglycan, exhibit antiproliferative effects, offering a new avenue for tuberculosis treatment. The study of these derivatives against Mycobacterium tuberculosis H37Rv has identified several analogues with promising activity, suggesting their utility in developing preclinical agents against tuberculosis (Konduri et al., 2020).

Antifungal and Physicochemical Properties

A novel antifungal compound from the 1,2,4-triazole class has been synthesized, characterized, and evaluated for pharmacologically relevant physicochemical properties. This compound's solubility and thermodynamic parameters in various solvents have been determined, revealing insights into its solute-solvent interactions and potential adsorption properties. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents (Volkova et al., 2020).

properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O3/c1-4-32-13-12-29-18(24-20-19(29)21(30)26(3)22(31)25(20)2)15-27-8-10-28(11-9-27)17-7-5-6-16(23)14-17/h5-7,14H,4,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROSGWYWCKPZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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